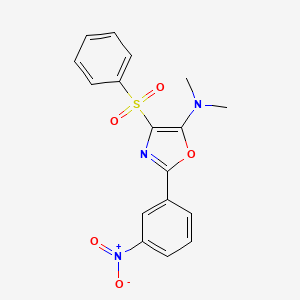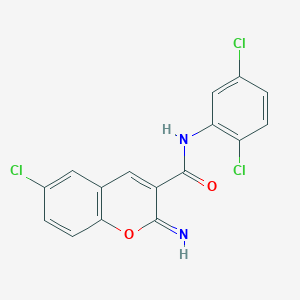
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
説明
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of translocator protein (TSPO) ligands, which are known to modulate neuroinflammation and oxidative stress.
作用機序
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine acts as a ligand for the TSPO, which is an outer mitochondrial membrane protein that is involved in the regulation of various cellular processes such as cholesterol transport, apoptosis, and inflammation. TSPO expression is upregulated in activated microglia and astrocytes, which are key players in neuroinflammation. Binding of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine to TSPO reduces the production of pro-inflammatory cytokines and chemokines, thus modulating the immune response and reducing neuroinflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been shown to have a wide range of biochemical and physiological effects. It reduces the production of reactive oxygen species and promotes antioxidant defense mechanisms, thus reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and apoptosis. In addition, N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been shown to have anxiolytic and antidepressant effects, which may be attributed to its modulation of the hypothalamic-pituitary-adrenal axis.
実験室実験の利点と制限
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, thus allowing for its potential therapeutic application in neurological disorders. It is also stable and can be easily synthesized in large quantities. However, N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has some limitations as well. Its binding affinity for TSPO is relatively low compared to other TSPO ligands, which may limit its efficacy. In addition, its mechanism of action is not fully understood, which may limit the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine. Further research is needed to elucidate its mechanism of action and to optimize its binding affinity for TSPO. In addition, its potential therapeutic application in other neurological disorders such as traumatic brain injury and stroke should be explored. The development of new TSPO ligands based on the structure of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine may also lead to the discovery of more potent and selective compounds. Finally, the use of N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine in combination with other neuroprotective agents may enhance its efficacy and reduce its limitations.
科学的研究の応用
N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is known to modulate the immune response and reduce neuroinflammation, which are key factors in the pathogenesis of these disorders. N,N-dimethyl-2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine has also been shown to have a neuroprotective effect by reducing oxidative stress and promoting neuronal survival.
特性
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19(2)17-16(26(23,24)14-9-4-3-5-10-14)18-15(25-17)12-7-6-8-13(11-12)20(21)22/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNEIOCEQPHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4756802.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![2-(4-morpholinyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4756833.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)
![N-[3-methyl-1-(2-nitrobenzoyl)-2(1H)-pyridinylidene]-2-nitrobenzamide](/img/structure/B4756885.png)
